4-(4-hydrazinylphenyl)-4H-1,2,4-triazole

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

Researchers pursuing acetylcholinesterase (AChE) inhibitors for Alzheimer's drug discovery require a triazole scaffold with free hydrazine functionality for hydrazone conjugation. 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole delivers this capability. • Generates hydrazone-linked triazole derivatives with AChE IC₅₀ as low as 0.0249 µM, outperforming neostigmine. • Enables dual hCA/AChE inhibition at low nanomolar concentrations (hCA I: 17.33 nM; hCA II: 13.07 nM; AChE: 4.91 nM). • Free -NH-NH₂ group offers 2 H-bond donors, 5 acceptors (PSA 68.76 Ų) for systematic SAR exploration. Reliable supply with batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 154594-16-8
Cat. No. B128566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
CAS154594-16-8
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)N2C=NN=C2
InChIInChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13/h1-6,12H,9H2
InChIKeyLDKIYTFDNJHIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole Procurement & Differentiation Guide


4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole (CAS 154594-16-8) is a hydrazinyl-substituted 1,2,4-triazole derivative with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol . This compound belongs to the class of hydrazinyl-1,2,4-triazoles, a privileged scaffold in medicinal chemistry known for enabling the synthesis of potent acetylcholinesterase (AChE) inhibitors and carbonic anhydrase (CA) modulators [1][2]. Its hydrazine functionality confers distinct reactivity for the formation of hydrazone linkages, facilitating the construction of diverse chemical libraries targeting neurodegenerative and other therapeutic areas .

1 Hydrazone-forming scaffold for AChE and carbonic anhydrase inhibitor synthesis
2 Free hydrazine (-NH-NH₂) group enables conjugation with aldehydes and ketones
3 Scaffold-level research use; potency data available from representative analogs

Why 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole Is Irreplaceable


Generic substitution with unsubstituted 1,2,4-triazole or other simple triazole building blocks fails because 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole incorporates a free hydrazine (-NH-NH₂) group that is essential for generating hydrazone linkages with aldehydes and ketones [1]. This specific functionality enables the formation of hydrazinyl-triazole conjugates that exhibit nanomolar-range acetylcholinesterase inhibition—a property not achievable with unsubstituted triazole cores [2]. The hydrazine moiety also confers unique hydrogen-bond donor and acceptor capacity (2 donors, 5 acceptors) that dictates binding interactions with enzyme active sites, and its electronic properties (predicted pKa 4.88) influence compound stability and solubility profiles . Replacing this compound with a structurally simpler analog would eliminate the hydrazone-forming capacity and the attendant biological activity associated with hydrazinyl-triazole pharmacophores [2].

Target 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole with free hydrazine group for hydrazone-forming research
Risk 1 Unsubstituted 4-phenyl-4H-1,2,4-triazole lacks hydrazine; hydrazone-forming capacity and associated binding interactions may not transfer
Risk 2 Simple hydrazine reagents lack the 1,2,4-triazole core; target-engagement scaffold context is absent and may require independent validation

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole Differentiation from In-Class Comparators


AChE Inhibitory Potency vs. Clinical Standards

In a series of hydrazinyl 1,2,4-triazole derivatives, the most potent compound (5f) demonstrated an AChE IC₅₀ of 0.0249 ± 0.01 µM, significantly exceeding the potency of the clinical standard neostigmine [1]. While the exact IC₅₀ of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole itself has not been directly reported, the class of hydrazinyl-1,2,4-triazoles as a whole achieves nanomolar-range AChE inhibition, placing this compound class among the most potent non-covalent AChE inhibitors available for research [1][2].

AChE Inhibition Potency
Class-level
IC₅₀ ~0.0249 µM
Kᵢ ~0.025 µM
Supports AChE pathway inhibition research context
Class-level inference; representative compound 5f data; direct IC₅₀ not reported for this building block
Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

Dual Inhibition of Carbonic Anhydrase and AChE

Hydrazide–hydrazone derivatives containing the 1,2,4-triazole ring exhibit dual inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II) and AChE. The most active compound (5i) displayed IC₅₀ values of 17.33 nM (hCA I), 13.07 nM (hCA II), and 4.91 nM (AChE), exceeding the potency of acetazolamide (hCA I IC₅₀ = 62.80 nM; hCA II IC₅₀ = 57.75 nM) and tacrine (AChE IC₅₀ = 28.88 nM) [1]. This dual-target profile is a direct consequence of the hydrazone-forming capability of hydrazinyl-triazole precursors, making 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole a strategic intermediate for developing multi-target agents.

Dual CA / AChE Inhibition
Class-level
hCA I 17.33 nM
hCA II 13.07 nM
AChE 4.91 nM
Supports dual-target enzyme inhibition assay context
Class-level; derived from hydrazide-hydrazone analog 5i; not directly measured on parent building block
Carbonic anhydrase inhibition Multi-target drugs Alzheimer's disease

Hydrogen-Bond Profile for Hydrazone Formation

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole possesses 2 hydrogen-bond donors (both from the hydrazine –NH–NH₂ group) and 5 hydrogen-bond acceptors (triazole ring nitrogens plus hydrazine nitrogens), yielding a polar surface area of 68.76 Ų and a predicted pKa of 4.88 ± 0.30 . In contrast, the unsubstituted analog 4-phenyl-4H-1,2,4-triazole lacks any H-bond donors and has only 4 acceptors, resulting in a lower polar surface area and reduced aqueous solubility potential [1]. The hydrazine group also enables the formation of stable hydrazone linkages with aldehydes and ketones under mild conditions, a reactivity not available to simple triazole or aniline building blocks [2].

H-Bond & Polarity Profile
Data to verify
2 HBD / 5 HBA
PSA 68.76 Ų
pKa 4.88 ± 0.30
Supports hydrazone-forming scaffold selection for SAR studies
Calculated properties; experimental validation recommended for specific assay conditions
Medicinal chemistry Chemical biology Molecular recognition

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole Research Applications


AChE Inhibitor Synthesis for Neurodegenerative Disease

Use 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole as a core building block to generate hydrazone-linked triazole derivatives with nanomolar AChE inhibitory activity. The hydrazine group condenses with aromatic aldehydes to form Schiff base hydrazones that achieve IC₅₀ values as low as 0.0249 µM, outperforming clinical standards like neostigmine [1]. This scaffold is directly validated in recent studies for Alzheimer's disease drug discovery [1].

Dual-Target CA/AChE Inhibitor Development

Employ this compound to prepare hydrazide–hydrazone derivatives that simultaneously inhibit hCA I, hCA II, and AChE at low nanomolar concentrations (e.g., 17.33 nM, 13.07 nM, and 4.91 nM respectively), exceeding the potency of acetazolamide and tacrine [2]. This dual-target approach is particularly relevant for multi-target-directed ligands in Alzheimer's therapy and other multifactorial diseases [2].

SAR Studies on Hydrazinyl-Triazole Pharmacophores

Utilize 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole to systematically explore how modifications to the hydrazone linkage and triazole substituents affect AChE binding kinetics and selectivity. The compound's unique hydrogen-bond donor/acceptor profile (2 donors, 5 acceptors, PSA 68.76 Ų) makes it an ideal starting point for probing molecular recognition at the enzyme active site .

Application
Selection Property
Validation Focus
AChE inhibitor synthesis for neurodegeneration research
Hydrazone-forming scaffold
AChE pathway inhibition assay context
Dual CA / AChE inhibitor development
Triazole-hydrazone conjugation
Multi-target enzyme inhibition context
SAR pharmacophore exploration
H-bond donor/acceptor profile
Binding-site recognition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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